Aranciamycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

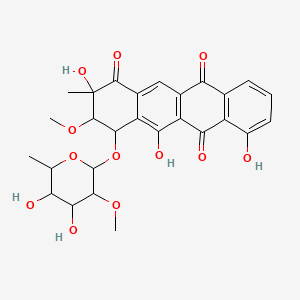

Aranciamycin is an anthracycline-type antibiotic produced by the bacterium Streptomyces echinatus. It is characterized by its aglycone aranciamycinone and the sugar 2-O-methyl-L-rhamnose. This compound exhibits weak antitumor activity and is closely related to steffimycin B .

準備方法

Synthetic Routes and Reaction Conditions: Aranciamycin is typically produced through fermentation processes involving Streptomyces echinatus. The bacterium is cultured in a complex medium containing glucose, glycerol, oatmeal, soybean meal, yeast extract, Bacto Casamino acids, and calcium carbonate. The fermentation is carried out in a stirred tank fermentor with specific aeration and agitation conditions .

Industrial Production Methods: Industrial production of this compound involves batch fermentations in large-scale fermentors. The culture filtrate is processed using an Amberlite XAD-16 column, followed by elution with ethanol and concentration in vacuo .

化学反応の分析

Types of Reactions: Aranciamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include hydroxylated and methoxylated derivatives of this compound, which exhibit varying degrees of biological activity .

科学的研究の応用

Antitumor Activity

Aranciamycin has been extensively studied for its antitumor properties. Research indicates that certain derivatives of this compound exhibit potent activity against various human cancer cell lines.

- Mechanism of Action : The antitumor activity of this compound is believed to be linked to its structural modifications. For example, hydroxylation at the C1 position significantly enhances its efficacy against breast cancer cells (MCF-7) and other tumor types .

- Case Study : A study demonstrated that aranciamycins E and G, which possess specific hydroxyl groups, showed increased cytotoxicity compared to other derivatives . This highlights the importance of structural features in determining biological activity.

Antifungal Properties

This compound also exhibits antifungal activity, making it a candidate for addressing fungal infections.

- Research Findings : A recent study identified this compound as part of a biosynthetic cluster involved in producing antifungal agents. It demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal diseases .

- Experimental Evidence : The antifungal efficacy was assessed using an agar-well diffusion method, where this compound showed significant inhibition against pathogenic fungi, indicating its potential as a therapeutic agent .

Drug Development and Biosynthesis

The unique biosynthetic pathways of this compound present opportunities for drug development.

- Biosynthetic Engineering : Advances in combinatorial biosynthesis have enabled the generation of novel this compound analogs with enhanced biological activities. By manipulating the biosynthetic gene clusters in Streptomyces diastatochromogenes, researchers have produced new derivatives that could lead to improved therapeutic agents .

- Potential Applications : The ability to modify the structure of this compound through genetic engineering may pave the way for developing drugs that can overcome resistance mechanisms in cancer and fungal pathogens .

Comparative Analysis of this compound Derivatives

The following table summarizes key derivatives of this compound along with their observed biological activities:

| Derivative | Modification | Activity | Target Cell Line/Organism |

|---|---|---|---|

| This compound E | Hydroxylated at C1 | High antitumor activity | MCF-7 (breast cancer) |

| This compound G | Hydroxylated at C1 | High antitumor activity | MATU (human tumor) |

| This compound F | Hydroxylated at C13 | Moderate antitumor activity | Various cancer cell lines |

| This compound A | Parent compound | Antifungal activity | Various pathogenic fungi |

作用機序

Aranciamycin is closely related to other anthracyclines such as doxorubicin, daunorubicin, and steffimycin B. These compounds share a similar tetracyclic backbone but differ in their sugar moieties and functional groups. This compound’s unique features include the presence of 2-O-methyl-L-rhamnose and its specific inhibitory activity against Clostridium histolyticum collagenase .

類似化合物との比較

- Doxorubicin

- Daunorubicin

- Steffimycin B

- Epirubicin

Aranciamycin’s distinct structural features and biological activities make it a valuable compound for scientific research and potential therapeutic applications.

特性

CAS番号 |

72389-06-1 |

|---|---|

分子式 |

C27H28O12 |

分子量 |

544.5 g/mol |

IUPAC名 |

(4R)-4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9?,17?,21?,22-,23?,25?,26?,27?/m1/s1 |

InChIキー |

PGCZNTNNZCKKFG-ZAQHMYNPSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |

異性体SMILES |

CC1C(C(C(C(O1)O[C@H]2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |

同義語 |

aranciamycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。